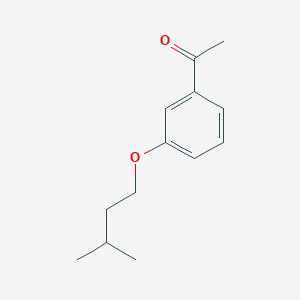

1-(3-(Isopentyloxy)phenyl)ethanone

Description

1-(3-(Isopentyloxy)phenyl)ethanone is an organic compound with the molecular formula C13H18O2 It is characterized by the presence of an ethanone group attached to a phenyl ring substituted with an isopentyloxy group at the third position

Properties

IUPAC Name |

1-[3-(3-methylbutoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10(2)7-8-15-13-6-4-5-12(9-13)11(3)14/h4-6,9-10H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNHUVGRDJJAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC(=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Isopentyloxy)phenyl)ethanone typically involves the alkylation of 3-hydroxyacetophenone with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Hydroxyacetophenone+Isopentyl bromideK2CO3,Reflux1-(3-(Isopentyloxy)phenyl)ethanone

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Isopentyloxy)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 3-(Isopentyloxy)benzoic acid.

Reduction: 1-(3-(Isopentyloxy)phenyl)ethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-(Isopentyloxy)phenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism by which 1-(3-(Isopentyloxy)phenyl)ethanone exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The isopentyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-bound proteins.

Comparison with Similar Compounds

- 1-(3-Isopropoxyphenyl)ethanone

- 1-(3-Isobutoxyphenyl)ethanone

- 1-(3-Isopentyloxyphenyl)propanone

Comparison: 1-(3-(Isopentyloxy)phenyl)ethanone is unique due to the presence of the isopentyloxy group, which imparts distinct physicochemical properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

1-(3-(Isopentyloxy)phenyl)ethanone, an organic compound with the molecular formula C13H18O2, is characterized by its unique structure that includes an ethanone group and an isopentyloxy substituent on a phenyl ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C13H18O2

- IUPAC Name : 1-[3-(3-methylbutoxy)phenyl]ethanone

- InChI : InChI=1S/C13H18O2/c1-10(2)7-8-15-13-6-4-5-12(9-13)11(3)14/h4-6,9-10H,7-8H2,1-3H3

Synthesis

The synthesis of 1-(3-(Isopentyloxy)phenyl)ethanone typically involves the alkylation of 3-hydroxyacetophenone with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is generally carried out in organic solvents like acetone or DMF under reflux conditions. This synthetic route is crucial for producing the compound for further biological evaluation.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of various derivatives of phenyl ethanones, including 1-(3-(Isopentyloxy)phenyl)ethanone. The compound has shown potential as an efflux pump inhibitor against pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa. These bacteria often exhibit resistance due to efflux mechanisms, making efflux pump inhibitors valuable in combating antibiotic resistance .

| Compound | Activity | Target Pathogen | Reference |

|---|---|---|---|

| 1-(3-(Isopentyloxy)phenyl)ethanone | Efflux Pump Inhibition | E. coli, P. aeruginosa | |

| Myricetin (related flavonoid) | Induces apoptosis | Gastric cancer cells |

Anti-inflammatory Effects

In addition to its antimicrobial properties, 1-(3-(Isopentyloxy)phenyl)ethanone has been explored for its anti-inflammatory effects. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of 1-(3-(Isopentyloxy)phenyl)ethanone is believed to involve interactions with cellular targets such as enzymes or receptors. The isopentyloxy group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and influencing membrane-bound proteins' activity. This mechanism could explain its effectiveness as both an antimicrobial agent and an anti-inflammatory compound.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 1-(3-(Isopentyloxy)phenyl)ethanone:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively reduced bacterial growth when combined with standard antibiotics, showcasing its role as a synergistic agent against resistant strains .

- Inflammation Model Testing : In vitro assays indicated that the compound could significantly decrease pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), suggesting a promising avenue for treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.